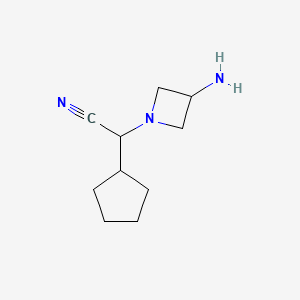
2-(3-Aminoazetidin-1-yl)-2-cyclopentylacetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Aminoazetidin-1-yl)-2-cyclopentylacetonitrile is a compound that features an azetidine ring, which is a four-membered nitrogen-containing heterocycle.
Métodos De Preparación
The synthesis of 2-(3-Aminoazetidin-1-yl)-2-cyclopentylacetonitrile can be achieved through various synthetic routes. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is typically catalyzed by bases such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions. The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the Horner–Wadsworth–Emmons reaction .
Análisis De Reacciones Químicas
2-(3-Aminoazetidin-1-yl)-2-cyclopentylacetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminium hydride or sodium borohydride.
Aplicaciones Científicas De Investigación
2-(3-Aminoazetidin-1-yl)-2-cyclopentylacetonitrile has several applications in scientific research:
Medicinal Chemistry: Azetidine derivatives are explored for their potential as therapeutic agents, particularly in the development of β-lactam antibiotics.
Organic Synthesis: This compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds with potential biological activities.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding, contributing to the understanding of biochemical pathways.
Mecanismo De Acción
The mechanism of action of 2-(3-Aminoazetidin-1-yl)-2-cyclopentylacetonitrile involves its interaction with specific molecular targets. For instance, azetidine derivatives have been shown to act as agonists or antagonists for various receptors, including histamine H3 receptors . The binding of the compound to these receptors can modulate neurotransmitter release and influence physiological processes such as cognition and sleep-wake regulation .
Comparación Con Compuestos Similares
2-(3-Aminoazetidin-1-yl)-2-cyclopentylacetonitrile can be compared with other azetidine derivatives, such as:
4-(3-Aminoazetidin-1-yl)pyrimidin-2-amine: This compound is a high-affinity non-imidazole histamine H3 receptor agonist with central nervous system activity.
Azetidine-2-carboxylic acid: A toxic mimic of proline, commonly found in natural products.
Propiedades
Fórmula molecular |
C10H17N3 |
|---|---|
Peso molecular |
179.26 g/mol |
Nombre IUPAC |
2-(3-aminoazetidin-1-yl)-2-cyclopentylacetonitrile |
InChI |
InChI=1S/C10H17N3/c11-5-10(8-3-1-2-4-8)13-6-9(12)7-13/h8-10H,1-4,6-7,12H2 |
Clave InChI |
OFPIOEHTHHBFGB-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)C(C#N)N2CC(C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


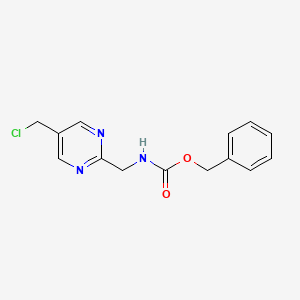
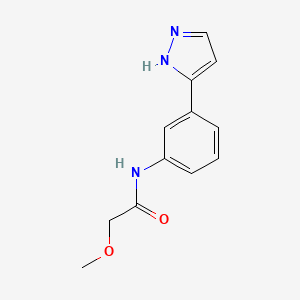
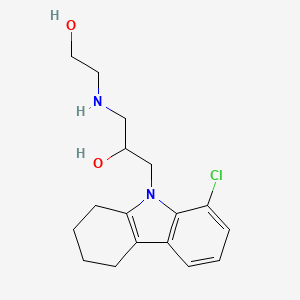

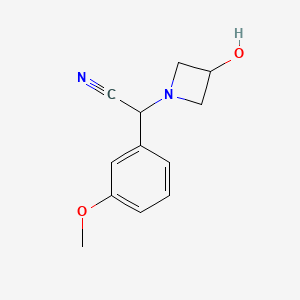
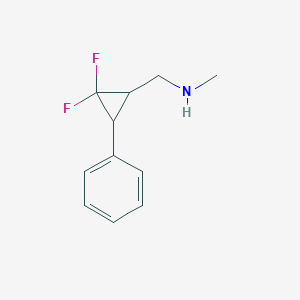

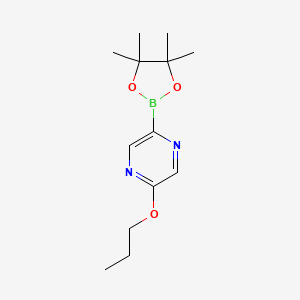

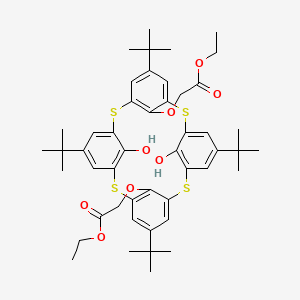
![1,3-Dihydroindol-2-one, 3-[2-(3-methoxyphenylimino)-4-oxothiazolidin-5-ylidene]-](/img/structure/B14869265.png)
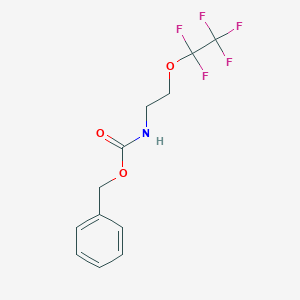
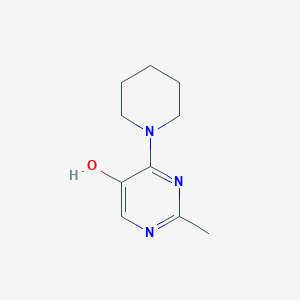
![2-Amino-4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxobutanoic acid](/img/structure/B14869272.png)
